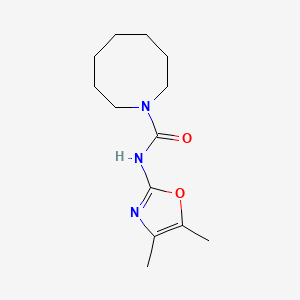
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide, also known as DOAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. DOAC is a heterocyclic compound that contains an azocane ring and an oxazole ring, which makes it a unique chemical entity. In
Wirkmechanismus
The mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide is not fully understood. However, studies have suggested that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide may exert its biological effects by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are enzymes that play a critical role in gene expression regulation. By inhibiting the activity of these enzymes, N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can alter gene expression patterns, leading to various biological effects.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can reduce tumor growth in animal models, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively stable. However, N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Therefore, more research is needed to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide. One potential direction is to explore its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Another potential direction is to investigate its potential as an antimicrobial agent. Studies are needed to determine its effectiveness against various bacterial and fungal strains. Additionally, more research is needed to fully understand its mechanism of action and biological effects.
Synthesemethoden
The synthesis of N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide involves a multi-step process that starts with the reaction of 4,5-dimethyl-2-nitroaniline with ethyl acetoacetate to form 4,5-dimethyl-1,3-oxazole-2-carboxylic acid ethyl ester. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst. The final step is the reaction of the amino group with 1,6-dibromohexane to form N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has been extensively studied for its potential applications in various fields of science. In medicine, N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has been investigated for its anticancer properties. Studies have shown that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase enzymes. N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide has also been explored for its antimicrobial properties. Research has shown that N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)azocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-11(2)18-12(14-10)15-13(17)16-8-6-4-3-5-7-9-16/h3-9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSAYDLZYOKHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531202.png)
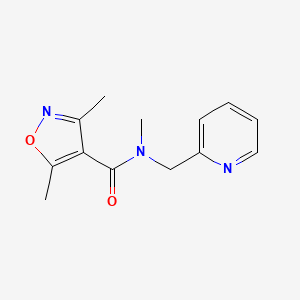

![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)




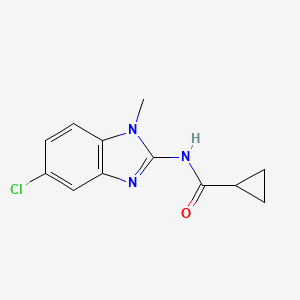
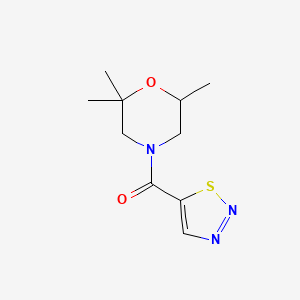
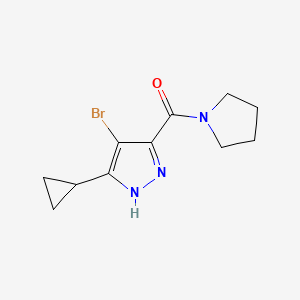

![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7531289.png)
